molecular formula C10H8ClNO2S B1590812 Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate CAS No. 83179-01-5

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B1590812
CAS No.: 83179-01-5
M. Wt: 241.69 g/mol
InChI Key: BMGRDHCUAJOXDZ-UHFFFAOYSA-N
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Description

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C₁₀H₉ClNO₂S and a molecular weight of 242.71 g/mol. It is a derivative of thieno[3,2-b]pyridine, featuring a chlorine atom at the 7th position and an ethyl ester group at the 6th position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thieno[3,2-b]pyridine as the core structure.

  • Esterification: The carboxylic acid group is then converted to its ethyl ester form using ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups within the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under controlled conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloro-substituted pyridines or thieno[3,2-b]pyridines.

  • Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

  • Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate: Similar structure but different position of chlorine and carboxylate groups.

  • Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate: Similar core structure but with a methyl ester instead of ethyl ester.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can lead to different chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)6-5-12-7-3-4-15-9(7)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRDHCUAJOXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CSC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574378
Record name Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83179-01-5
Record name Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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